5-Nitro-2-vinylpyridine
Overview
Description
5-Nitro-2-vinylpyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group (-NO2) attached to the fifth position and a vinyl group (-CH=CH2) attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitro-2-vinylpyridine can be synthesized through several methods. One common approach involves the nitration of 2-vinylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-amino-2-vinylpyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Nitro-2-vinylpyridine has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with unique properties, such as high thermal stability and electrical conductivity.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Analytical Chemistry: It is used in the development of sensors and analytical methods for detecting specific analytes.
Mechanism of Action
The mechanism of action of 5-nitro-2-vinylpyridine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The vinyl group can participate in addition reactions, forming covalent bonds with nucleophilic sites on target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Vinylpyridine: Lacks the nitro group, making it less reactive in redox reactions.
5-Nitro-2-methylpyridine: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
4-Nitro-2-vinylpyridine: The position of the nitro group is different, leading to variations in chemical behavior and applications.
Uniqueness
5-Nitro-2-vinylpyridine is unique due to the presence of both the nitro and vinyl groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-ethenyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNIFVJEIFDBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630502 | |
Record name | 2-Ethenyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119836-85-0 | |
Record name | 2-Ethenyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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